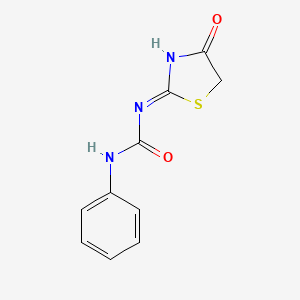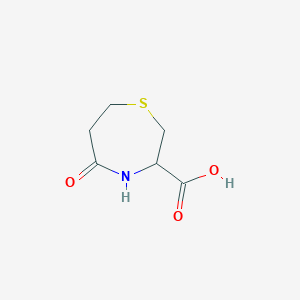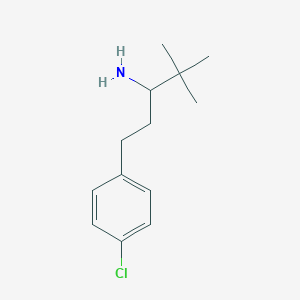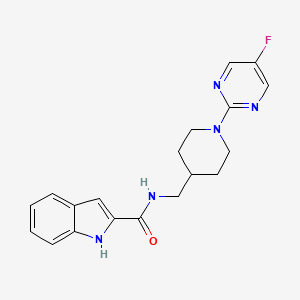![molecular formula C14H17ClN2OS B2514435 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-18-9](/img/structure/B2514435.png)
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is a chemical compound with the CAS number 30459-51-9 . It has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is represented by the formula C9H8ClNOS .Physical And Chemical Properties Analysis
The compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Research
In the field of oncology, this compound has been investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and interfering with cell proliferation pathways. This makes it a promising candidate for further development as a chemotherapeutic agent .
Pesticidal Applications
The compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pests such as the oriental armyworm and diamondback moth. Its mode of action involves disrupting the nervous system of these pests, leading to their death. This application is particularly valuable in agriculture for protecting crops .
Catalysis in Organic Synthesis
In organic chemistry, this compound has been used as a catalyst in various reactions. Its unique structure allows it to facilitate the formation of Csp2–Csp3 bonds, which are crucial in the synthesis of complex organic molecules. This application is significant for the development of new synthetic methodologies .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its chemical properties make it suitable for building more complex molecules that are used in drug development. This application highlights its versatility and importance in medicinal chemistry .
Fluorescent Probes
Researchers have explored the use of this compound as a fluorescent probe in biological studies. Its ability to emit fluorescence upon binding to specific biomolecules makes it useful for imaging and tracking biological processes in real-time. This application is valuable in cell biology and medical diagnostics .
Material Science
In material science, this compound has been investigated for its potential use in developing new materials with unique properties. Its ability to form stable complexes with metals and other elements makes it useful in creating advanced materials for various industrial applications.
These diverse applications highlight the versatility and potential of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide in scientific research. Each field offers unique opportunities for further exploration and development.
Antimicrobial Research Anticancer Research Pesticidal Applications Catalysis in Organic Synthesis Pharmaceutical Intermediates Fluorescent Probes : Neuroprotective Agents : Material Science
特性
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-5-17-10-7-6-9(15)8-11(10)19-13(17)16-12(18)14(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHMERCSKSLLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![1-Benzofuran-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2514359.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2514363.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)



![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)